1-Bromo-4,4-dimethylpent-2-ene
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Overview
Description
1-Bromo-4,4-dimethylpent-2-ene is an organic compound with the molecular formula C7H13Br. It is a brominated alkene, characterized by a bromine atom attached to a carbon chain with a double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-dimethylpent-2-ene can be synthesized through the bromination of 4,4-dimethylpent-2-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 4,4-dimethylpent-2-ene in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature and monitored until the bromine color disappears, indicating the completion of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4,4-dimethylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in solvents like ethanol or tert-butanol.
Major Products:
Substitution: Products like 4,4-dimethylpent-2-ol (from OH-) or 4,4-dimethylpent-2-nitrile (from CN-).
Elimination: 4,4-dimethylpent-2-yne.
Scientific Research Applications
1-Bromo-4,4-dimethylpent-2-ene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4,4-dimethylpent-2-ene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, leading to the formation of a double or triple bond .
Comparison with Similar Compounds
4,4-Dimethylpent-2-ene: The parent compound without the bromine atom.
4,4-Dimethylpent-2-yne: The alkyne formed by elimination of HBr from 1-Bromo-4,4-dimethylpent-2-ene.
1-Bromo-4,4-dimethylpentane: A saturated analog where the double bond is replaced by a single bond.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H13Br |
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Molecular Weight |
177.08 g/mol |
IUPAC Name |
(E)-1-bromo-4,4-dimethylpent-2-ene |
InChI |
InChI=1S/C7H13Br/c1-7(2,3)5-4-6-8/h4-5H,6H2,1-3H3/b5-4+ |
InChI Key |
INKPIDICTIUUHE-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/CBr |
Canonical SMILES |
CC(C)(C)C=CCBr |
Origin of Product |
United States |
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